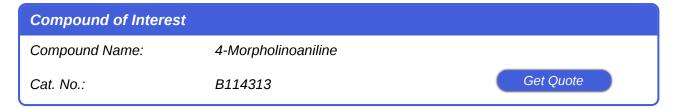


Application Notes and Protocols for the Synthesis of 4-Morpholinoaniline Derivatives

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Morpholinoaniline and its derivatives are privileged scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. These compounds are key components in the development of kinase inhibitors, particularly targeting the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK signaling pathways, which are frequently dysregulated in cancer. This document provides detailed experimental protocols for the synthesis of **4-morpholinoaniline** derivatives, quantitative data for key reactions, and visualizations of the relevant biological pathways and experimental workflows.

Synthetic Protocols

Two primary and effective methods for the synthesis of **4-morpholinoaniline** derivatives are the reduction of a nitro-aromatic precursor and the palladium-catalyzed Buchwald-Hartwig amination.

Protocol 1: Synthesis of 4-Morpholinoaniline via Reduction of 4-(4-Nitrophenyl)morpholine

This protocol describes the synthesis of the parent **4-morpholinoaniline** by catalytic hydrogenation of 4-(4-nitrophenyl)morpholine.



Materials:

- 4-(4-Nitrophenyl)morpholine
- Methanol (MeOH)
- 2 M Ammonia in Methanol
- 5% Palladium on carbon (Pd/C)
- Water (H₂O)
- Ethyl acetate (EtOAc)
- Hexane
- Paar hydrogenation apparatus
- Filtration apparatus (e.g., Celite pad)
- Rotary evaporator

Procedure:

- Suspend 4-(4-nitrophenyl)morpholine (10.3 g, 49.5 mmol) in methanol (130 mL) and a 2 M solution of ammonia in methanol (70 mL) in a suitable hydrogenation vessel.[1]
- Add 1 mL of water and 100 mg of 5% palladium on carbon catalyst to the suspension.[1]
- Place the mixture in a Paar hydrogenation apparatus and hydrogenate at a hydrogen pressure of 50 psi for 1 hour.[1]
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the catalyst by filtration through a pad of Celite and wash the filter cake with methanol.[1]
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]



- Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield 4-morpholinoaniline as a light purple solid.[1]
- Dry the purified product under vacuum. The expected yield is approximately 6.2 g (70%).[1]

Characterization:

- Melting Point: 132-133 °C[1]
- GC/MS (EI, M+): m/z = 178[1]

Protocol 2: Synthesis of N-Aryl-4-morpholinoaniline Derivatives via Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a substituted **4-morpholinoaniline**.

Materials:

- Aryl halide (e.g., 4-bromo-N,N-dimethylaniline)
- Morpholine or a substituted morpholine
- Palladium(II) acetate (Pd(OAc)₂)
- RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
- Sodium tert-butoxide (NaOtBu)
- Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
- Schlenk flask or glovebox
- Magnetic stirrer and heating mantle
- Silica gel for column chromatography

Procedure:



- In an inert atmosphere (e.g., under argon or in a glovebox), add the aryl halide (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%) to a Schlenk flask equipped with a magnetic stir bar.
- Add the anhydrous, degassed solvent (5 mL) to the flask.
- Seal the flask and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.[2]
- Cool the reaction mixture to room temperature and quench with water.
- Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Quantitative Data

Table 1: Synthesis of 4-Morpholinoaniline via Reduction

of 4-(4-Nitrophenyl)morpholine

Precursor	Reducing Agent/Catal yst	Solvent	Reaction Conditions	Yield (%)	Reference
4-(4- Nitrophenyl) morpholine	H ₂ , 5% Pd/C	Methanol/Aqu eous Ammonia	50 psi H ₂ , 1 hour	70	[1]
4-(2-Fluoro-4- nitrophenyl)m orpholine	Fe/NH ₄ Cl	Methanol/Wat er	70 °C	High	[3]



Table 2: Buchwald-Hartwig Amination for the Synthesis

of N-Aryl Morpholine Derivatives

Aryl Halide	Amine	Catalyst /Ligand System	Base	Solvent	Temper ature (°C)	Yield (%)	Referen ce
4-Bromo- N,N- dimethyla niline	Morpholi ne	Pd(OAc) ₂ / RuPhos	NaOtBu	Toluene	110	95-99	[2]
4- Chlorotol uene	Morpholi ne	(NHC)Pd (allyl)Cl	NaOtBu	Dioxane	100	95	
4- Bromoani sole	Morpholi ne	(NHC)Pd (allyl)Cl	NaOtBu	Dioxane	100	90	-
2- Chlorotol uene	Morpholi ne	(NHC)Pd (allyl)Cl	NaOtBu	Dioxane	100	94	•
5- Bromopy rimidine	Morpholi ne	Pd ₂ (dba) ₃ / Xantphos	NaOtBu	Toluene	100	85	[4]

Table 3: Biological Activity of 4-Morpholinoaniline Derivatives as Kinase Inhibitors



Derivative Scaffold	Target Kinase	IC50 (nM)	Reference
Thieno[3,2-d]pyrimidine (15e)	ΡΙ3Κα	2.0	[5]
2,4- Dimorpholinopyrimidin e (17p)	ΡΙ3Κα	32.4	[6]
2,4- Dimorpholinopyrimidin e (17p)	ΡΙ3Κδ	15.4	[6]
4-Aminoquinazoline (6b)	ΡΙ3Κα	13.6	[7]
Thieno[2,3-d]pyrimidine (18b)	ΡΙ3Κα	0.46	[8]
Thieno[2,3-d]pyrimidine (18b)	mTOR	12	[8]
Naphthol analogue	BRAF(V600E)	80-200	[9]

Visualizations Experimental Workflow

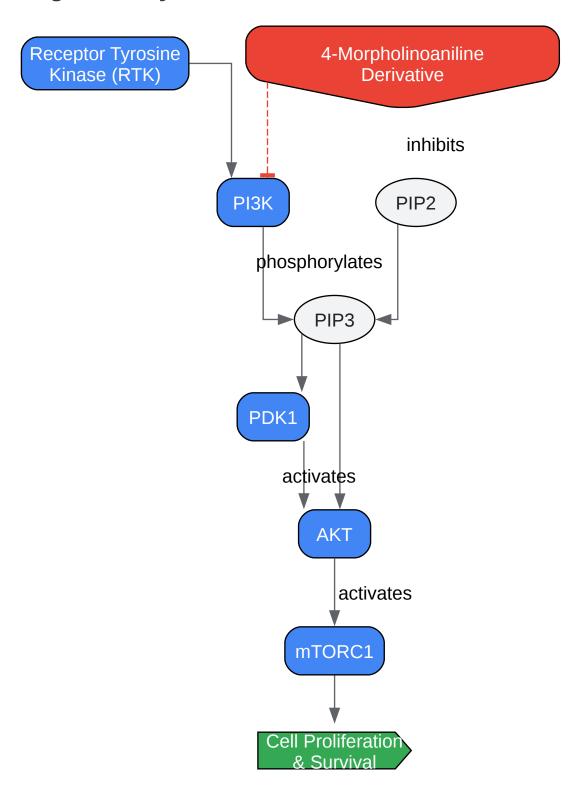


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Caption: Experimental workflow for the synthesis of **4-morpholinoaniline** derivatives.



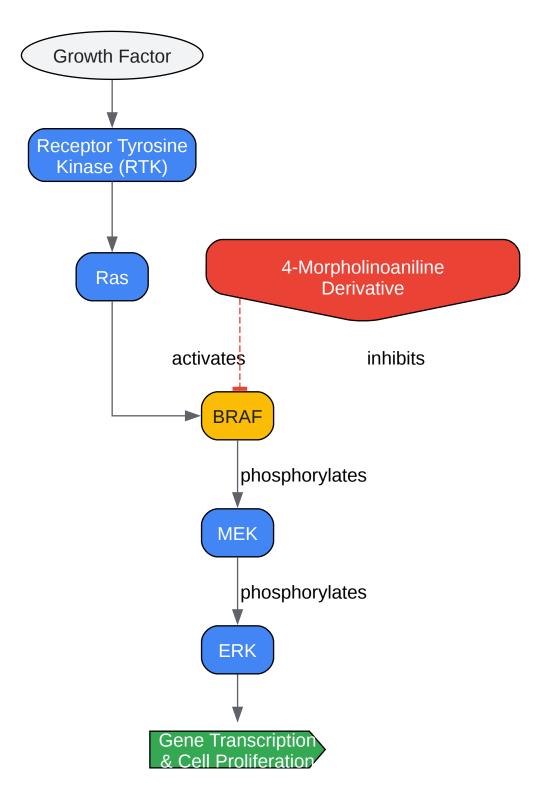
Signaling Pathways



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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of **4-morpholinoaniline** derivatives.



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Caption: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of **4-morpholinoaniline** derivatives on BRAF.

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